![molecular formula C54H57P B12532120 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane CAS No. 660437-76-3](/img/structure/B12532120.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is an organophosphorus compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of three phenyl groups substituted with tert-butylphenyl ethenyl groups attached to a central phosphorus atom. It is widely used in catalysis, polymer stabilization, and other industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control and product analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphines.
Applications De Recherche Scientifique
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the stabilization of polymers and as an antioxidant in various materials.
Mécanisme D'action
The mechanism of action of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(2,4-di-tert-butylphenyl)phosphate
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
660437-76-3 |
|---|---|
Formule moléculaire |
C54H57P |
Poids moléculaire |
737.0 g/mol |
Nom IUPAC |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane |
InChI |
InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
Clé InChI |
RYXKWKNRJGHCQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


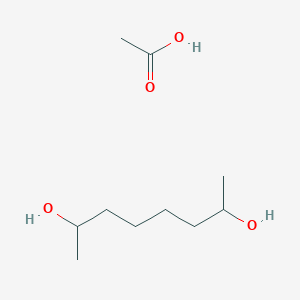
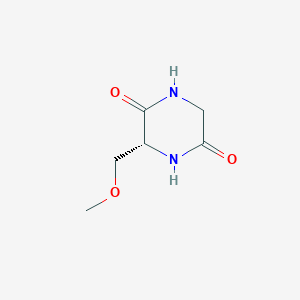
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
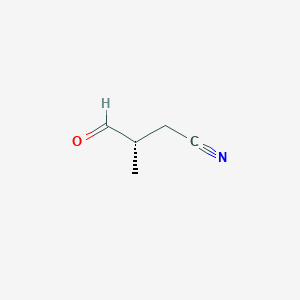




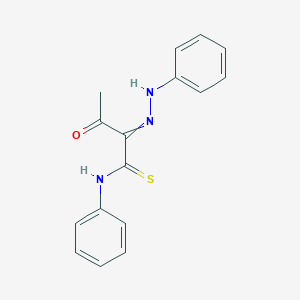

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
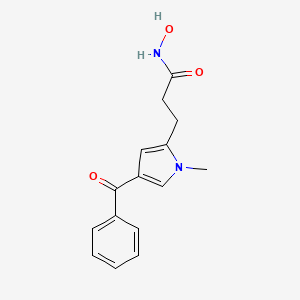

![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
